molecular formula C18H19BrN2O3 B5161488 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol

4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol

Cat. No. B5161488
M. Wt: 391.3 g/mol
InChI Key: ZLOXHWGWBHOBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidinols and has been shown to have a variety of effects on the human body.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves its ability to modulate the activity of the dopamine transporter. This compound has been shown to bind to the dopamine transporter and inhibit its activity, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been shown to have a variety of effects on the human body, including its ability to modulate mood, motivation, and reward.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase the concentration of dopamine in the synaptic cleft, leading to an increase in mood, motivation, and reward. It has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol in lab experiments include its ability to modulate the activity of the dopamine transporter, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to handle and store this compound safely.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol. These include its potential use in the treatment of addiction, depression, and other psychiatric disorders, as well as its potential use as a research tool to study the dopamine transporter and other related proteins. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as developing new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves a multi-step process. The first step involves the reaction between 4-bromobenzaldehyde and piperidine in the presence of an acid catalyst to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with 2-nitrobenzyl chloride in the presence of a base to form the final product, 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol.

Scientific Research Applications

4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol has been studied for its potential use in scientific research. It has been shown to have a variety of effects on the human body, including its ability to modulate the activity of the dopamine transporter. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

4-(4-bromophenyl)-1-[(2-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-16-7-5-15(6-8-16)18(22)9-11-20(12-10-18)13-14-3-1-2-4-17(14)21(23)24/h1-8,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXHWGWBHOBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.